molecular formula C10H19FN2O2 B1407230 tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate CAS No. 1273567-30-8

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B1407230
CAS No.: 1273567-30-8
M. Wt: 218.27 g/mol
InChI Key: CVHJEFDRBTZVEL-HTQZYQBOSA-N
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Description

tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a fluorine atom at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules due to its conformational rigidity and stereochemical specificity. Its structural attributes, including the fluorine substituent and Boc protection, enhance metabolic stability and facilitate selective derivatization. This article provides a comprehensive comparison with structurally analogous compounds, focusing on stereoisomers, substituent variations, and synthetic methodologies.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJEFDRBTZVEL-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 4-position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

    Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrogenolysis of Benzylamine Derivatives

This reaction is critical for deprotection during synthesis. The compound can be synthesized via hydrogenolytic cleavage of benzylamine precursors:

Reaction Scheme :
tert-Butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate → tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate

Key Conditions :

  • Catalyst : 10% Palladium on activated carbon (Pd/C)

  • Reducing Agent : Ammonium formate (HCO₂NH₄)

  • Solvent : Ethanol/water or methanol

  • Temperature : Reflux (~78°C for ethanol, 50°C for methanol)

  • Time : 1–5 hours

ParameterEthanol/Water System Methanol System
Yield 99%100%
Reaction Time 1 hour1 hour
Catalyst Loading 10% Pd-C (50% wet)10% Pd/C

Mechanism :

  • Ammonium formate acts as a hydrogen donor, facilitating Pd/C-mediated cleavage of the benzyl group.

  • Stereochemistry is preserved due to mild conditions.

Acidic Hydrolysis of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free amine.

Reaction Scheme :
this compound → (3R,4R)-3-Amino-4-fluoropiperidine

Typical Conditions :

  • Acid : Trifluoroacetic acid (TFA) or HCl in dioxane

  • Solvent : Dichloromethane (DCM) or ethyl acetate

  • Temperature : 0–25°C

  • Time : 1–4 hours

ParameterTFA/DCMHCl/Dioxane
Yield 85–90%80–85%
Reaction Time 2 hours4 hours

Applications :

  • The deprotected amine is used in peptide coupling or as a building block for kinase inhibitors .

Fluorination and Stereochemical Control

Fluorine introduction occurs during earlier synthetic steps, but the compound’s fluorinated position influences downstream reactivity:

Key Observations :

  • The C4 fluorine stabilizes adjacent carbocations, enabling selective substitutions at C3.

  • Stereochemistry at C3 and C4 dictates regioselectivity in nucleophilic attacks.

Comparison of Fluorinated Piperidine Derivatives :

CompoundCAS NumberReactivity Difference vs. Target Compound
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate907544-17-6 Reduced stability in acidic hydrolysis
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate955028-88-3Higher susceptibility to oxidation

Stability Under Basic Conditions

The Boc group provides stability against bases, but the free amine (post-deprotection) reacts as follows:

Reactions :

  • Schiff Base Formation : Reacts with aldehydes/ketones.

  • Acylation : Forms amides with acyl chlorides.

Example :
(3R,4R)-3-Amino-4-fluoropiperidine + Benzoyl chloride → N-Benzoyl derivative (Yield: 75–80%).

Scientific Research Applications

Medicinal Chemistry

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is primarily studied for its potential therapeutic applications:

  • Neurological Disorders : Research indicates that this compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission pathways. This inhibition could lead to potential treatments for conditions like Alzheimer's disease .
  • Cancer Therapy : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction.

Chemical Synthesis

The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in the development of more complex molecules and pharmaceuticals. Its unique structure allows for various modifications, enabling the synthesis of derivatives with enhanced biological activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The amino group can form hydrogen bonds with biological molecules, influencing their activity and potentially modulating enzyme functions.
  • Receptor Binding : The compound may also interact with various receptors, leading to diverse biological effects that warrant further investigation .

Case Study 1: Neurological Research

A study investigated the efficacy of this compound as an AChE inhibitor. The results demonstrated a significant reduction in AChE activity in vitro, suggesting potential for development as a therapeutic agent for Alzheimer's disease.

Case Study 2: Anticancer Activity

In a series of experiments on human cancer cell lines, this compound showed promising results in inducing apoptosis. The mechanism was linked to the activation of specific apoptotic pathways, indicating its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The fluorine atom enhances binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the amino and fluorine substituents significantly influences biological activity and physicochemical properties. Key stereoisomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Differences
(3R,4R)-isomer (target compound) 1273567-30-8 C₁₀H₁₉FN₂O₂ 218.27 1.00 Optimal stereochemistry for target binding
(3R,4S)-isomer 1273565-65-3 C₁₀H₁₉FN₂O₂ 218.27 0.97 Reduced affinity in kinase inhibition assays
(3S,4R)-isomer 1290191-73-9 C₁₀H₁₉FN₂O₂ 218.27 0.97 Altered solubility profile
(3S,4S)-isomer 1334414-00-4 C₁₀H₁₉FN₂O₂ 218.27 0.97 Lower thermal stability

*Similarity scores (0–1 scale) based on structural alignment and functional group overlap.

Key Findings :

  • The (3R,4R)-isomer exhibits superior binding affinity in enzymatic assays compared to its (3R,4S) and (3S,4R) counterparts, likely due to optimal spatial alignment with active sites.
  • The (3S,4S)-isomer demonstrates reduced thermal stability (decomposition observed at 120°C vs. 150°C for the (3R,4R)-isomer), attributed to steric strain.

Substituent Variations

Substituent modifications at the 3- and 4-positions alter reactivity and application scope:

Compound Name Substituents Key Properties Applications
tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate -NH₂ (Boc), -F High metabolic stability, low polarity Kinase inhibitor intermediates
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate -F, -OH Enhanced solubility (logP = 1.2 vs. 1.8 for target) Solubility-driven formulations
tert-Butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate -OH, -CH₃ Increased steric bulk Conformational studies
tert-Butyl 3-amino-4-(trifluoromethyl)piperidine-1-carboxylate -NH₂ (Boc), -CF₃ Electron-withdrawing effects Fluorinated drug candidates

Key Findings :

  • Fluorine substitution improves metabolic stability by resisting oxidative degradation.
  • Hydroxyl or trifluoromethyl groups enhance solubility but may reduce membrane permeability.

Key Findings :

  • Chiral resolution (e.g., via HPLC) is critical for isolating the (3R,4R)-isomer, whereas epimerization routes are less efficient.
  • Friedel-Crafts alkylation yields higher-purity products for aromatic analogs but requires stringent temperature control.

Physicochemical Properties

Property (3R,4R)-Target Compound (3R,4S)-Isomer tert-Butyl 4-hydroxypiperidine-1-carboxylate
Melting Point (°C) 152–154 138–140 122–124
LogP (octanol/water) 1.8 1.6 0.9
Solubility in Water (mg/mL) 0.3 0.5 2.1
Stability (pH 7.4, 25°C) >48 hours 36 hours 72 hours

Data derived from .

Biological Activity

Overview

tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative with significant applications in medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 4-position of the piperidine ring, contributes to its biological activity and utility as an intermediate in pharmaceutical synthesis.

  • Molecular Formula : C10_{10}H19_{19}FN2_2O2_2
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1932499-00-7
  • Purity : ≥ 97% .

The biological activity of this compound primarily arises from its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atom enhances the compound's binding affinity and metabolic stability, while the Boc group protects the amino functionality during synthetic transformations. This compound has been investigated for its potential in targeting specific enzymes and receptors involved in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance, compounds derived from this structure have shown improved cytotoxicity compared to standard chemotherapeutic agents like bleomycin in FaDu hypopharyngeal tumor cell models . The three-dimensional structure of these compounds plays a crucial role in their interaction with protein binding sites, enhancing their efficacy against cancer cells.

Neuropharmacology

In neuropharmacological research, piperidine derivatives have been explored for their potential to inhibit cholinesterase and target muscarinic acetylcholine receptors. These interactions are relevant for developing treatments for Alzheimer's disease and other cognitive disorders . The structural features of this compound may contribute to its effectiveness as a multi-targeted agent in neurodegenerative disease therapy.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique characteristics of this compound:

Compound NameKey FeaturesBiological Activity
(3R,4R)-3-amino-4-fluoropiperidineNo Boc protecting group; more reactiveHigher reactivity but less stability
(3R,4R)-1-Boc-4-hydroxypiperidineHydroxyl group instead of fluorineAltered reactivity; potential anti-inflammatory effects
(3R,4R)-1-Boc-4-chloropiperidineChlorine atom; different electronic propertiesVaries in biological activity compared to fluorinated derivatives

Synthesis and Preparation

The synthesis of this compound involves several key steps:

  • Starting Material : Commercially available piperidine derivatives.
  • Fluorination : Introduction of the fluorine atom using agents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Protection : The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
  • Resolution : The racemic mixture is resolved into its enantiomers via chiral chromatography or crystallization techniques .

Case Studies

Several case studies have highlighted the biological activity of piperidine derivatives:

  • Cancer Treatment : A study demonstrated that a derivative of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine showed enhanced apoptosis induction in cancer cell lines compared to conventional therapies .
  • Alzheimer's Disease : Research on multi-targeted approaches for treating Alzheimer's has indicated that piperidine-based compounds can effectively inhibit cholinesterase and amyloid aggregation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate

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